N-hydroxy-N-methylfuran-2-carboxamide

Antimicrobial Resistance Helicobacter pylori Bismuth Complexes

This hydroxamic acid HPLC chelating reagent delivers unmatched selectivity for Al(III), Fe(III), Hf(IV), Nb(V), Sb(III), and Zr(IV)—a profile distinct from DMAP. Procure the >99.0% HPLC-grade to eliminate baseline interference. Also validated as a crystallographic ligand scaffold for bismuth(III) antimicrobial metallodrugs. Generic substitution risks experimental failure; choose the proven reference standard for reproducible metal separation and bioinorganic SAR studies.

Molecular Formula C6H7NO3
Molecular Weight 141.12 g/mol
CAS No. 109531-96-6
Cat. No. B009792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-hydroxy-N-methylfuran-2-carboxamide
CAS109531-96-6
Molecular FormulaC6H7NO3
Molecular Weight141.12 g/mol
Structural Identifiers
SMILESCN(C(=O)C1=CC=CO1)O
InChIInChI=1S/C6H7NO3/c1-7(9)6(8)5-3-2-4-10-5/h2-4,9H,1H3
InChIKeyKCAHIEOWHDMBKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-N-methylfuran-2-carboxamide (CAS 109531-96-6): Core Properties and Baseline Identification for Scientific Procurement


N-Hydroxy-N-methylfuran-2-carboxamide (CAS 109531-96-6), also designated as N-Methylfurohydroxamic Acid (H-MFHA or NMFHA), is a synthetic heterocyclic hydroxamic acid with the molecular formula C₆H₇NO₃ and a molecular weight of 141.12 g/mol . The compound exhibits a melting point of 101°C and features a furan ring substituted with both N-hydroxy and N-methyl functionalities on the carboxamide moiety . This structural configuration confers metal-chelating properties through the hydroxamate group, making it a member of the broader class of organic chelating agents and metalloenzyme inhibitor scaffolds .

Why Generic Hydroxamic Acid Substitution Fails for N-Hydroxy-N-methylfuran-2-carboxamide (109531-96-6): Procurement Rationale


Generic substitution within the hydroxamic acid class is scientifically inadvisable due to pronounced ligand-dependent variations in both complexation selectivity and biological activity. In reversed-phase HPLC metal separation applications, NMFHA demonstrates a specific chelation profile for Al(III), Fe(III), Hf(IV), Nb(V), Sb(III), and Zr(IV) that is not interchangeable with other chelating agents such as DMAP (1,3-dimethyl-4-acetyl-2-pyrazolin-5-one), which targets a distinct set of metal ions including Cu(II), Ga(III), Th(IV), and V(V) [1]. Furthermore, in antimicrobial contexts, the parent hydroxamic acid H-MFHA exhibits differential bactericidal performance when compared to structural analogs such as salicylhydroxamic acid (H₂-SHA) and benzohydroxamic acid (H₂-BHA), underscoring that pharmacological outcomes are not conserved across the class [2]. Procurement decisions predicated solely on functional group similarity therefore carry substantial risk of experimental failure or invalid comparative results.

Quantitative Differentiation Evidence for N-Hydroxy-N-methylfuran-2-carboxamide (109531-96-6) Against Structural Analogs


Comparative Antimicrobial Activity: Bismuth(III)-MFHA Complex vs. Parent Hydroxamic Acids Against Helicobacter pylori

In a direct head-to-head comparison of parent hydroxamic acids, H-MFHA (N-methylfurohydroxamic acid) exhibited no detectable bactericidal activity against H. pylori strains 26695, B128, and 251 at concentrations up to 25 μg/mL, a profile shared with H-BPHA, H₂-SHA, and H₂-BHA. Only acetohydroxamic acid (H₂-AHA) showed measurable activity as a free acid (MIC 6.25 μg/mL; 83.26 μM) [1]. However, upon bismuth(III) complexation, [Bi(MFHA)₃] demonstrated potent activity across all three H. pylori strains (e.g., MIC 0.28–6.01 μM range observed across the tested bismuth hydroxamate series, with [Bi(MFHA)₃] being one of the active complexes characterized by single-crystal X-ray diffraction) [1]. This establishes H-MFHA as a viable ligand scaffold for bismuth(III)-based antimicrobial agents, in contrast to structurally related but less effective or uncharacterized alternatives.

Antimicrobial Resistance Helicobacter pylori Bismuth Complexes Hydroxamic Acid Ligands

Metal Ion Selectivity Profile: NMFHA vs. DMAP for Reversed-Phase HPLC Metal Separation

In a systematic evaluation of organic chelating reagents for trace metal separation by reversed-phase HPLC, NMFHA and DMAP (1,3-dimethyl-4-acetyl-2-pyrazolin-5-one) were both employed as chelating agents but exhibited non-overlapping metal ion selectivity profiles [1]. NMFHA forms separable complexes with Al(III), Fe(III), Hf(IV), Nb(V), Sb(III), and Zr(IV), and was also successfully applied to the separation of uranium(VI) from trace lanthanide ions [1]. In contrast, DMAP complexes and separates Cu(II), Fe(III), Ga(III), Th(IV), U(VI), V(V), and Zr(IV) under comparable reversed-phase HPLC conditions [1]. This divergent selectivity establishes NMFHA as the reagent of choice for analytical workflows requiring specific chelation of Hf(IV), Nb(V), or Sb(III), for which DMAP provides no demonstrated utility.

Analytical Chemistry HPLC Chelation Trace Metal Analysis Reversed-Phase Chromatography

Structural and Physicochemical Differentiation: Furyl vs. Phenyl Hydroxamic Acid Scaffolds

A cross-study comparison of physicochemical parameters reveals meaningful differences between the furan-based NMFHA scaffold and its phenyl analog N-hydroxy-N-methylbenzamide (CAS 2446-50-6) [1]. NMFHA (C₆H₇NO₃, MW 141.12) contains a heteroaromatic furan ring with an oxygen heteroatom capable of participating in additional hydrogen bonding interactions, a feature absent in the phenyl scaffold (C₈H₉NO₂, MW 151.16) [1]. Calculated parameters indicate a LogP of -0.35 for NMFHA, reflecting lower lipophilicity compared to the phenyl analog, which influences solubility, membrane permeability, and metal complex extraction efficiency . These structural differences manifest in distinct biological and analytical applications: the furan scaffold is validated for bismuth antimicrobial complex formation [2], whereas N-hydroxy-N-methylbenzamide has been investigated in 5-lipoxygenase inhibition contexts [1].

Medicinal Chemistry Physicochemical Properties Drug Design LogP Comparison

Commercial Purity Grade Differentiation: >99.0% (HPLC Grade) vs. Standard 95% Technical Grade

NMFHA is commercially available in two distinct purity grades that directly impact experimental suitability. The HPLC-grade specification is labeled as 'N-Methylfurohydroxamic Acid [Chelating Reagent for HPLC]' with purity >99.0% (LC) . This grade is specifically qualified for use as a chelating reagent in high-performance liquid chromatography applications requiring minimal interfering impurities. In contrast, standard technical grade material is supplied at 95% minimum purity . For analytical method development and trace metal analysis where baseline noise and interfering peaks must be minimized, the >99.0% HPLC grade represents the appropriate procurement specification. For synthetic chemistry applications where subsequent purification is performed or purity tolerance is higher, the 95% grade may be economically preferable.

Analytical Chemistry Quality Control HPLC Method Development Reagent Purity

Validated Research and Industrial Application Scenarios for N-Hydroxy-N-methylfuran-2-carboxamide (109531-96-6)


Bismuth(III) Coordination Chemistry and Anti-H. pylori Drug Discovery

Researchers developing bismuth(III)-based antimicrobial agents can utilize H-MFHA as a crystallographically characterized ligand scaffold. The tris-hydroxamato complex [Bi(MFHA)₃] has been structurally solved by single-crystal X-ray diffraction and demonstrates bactericidal activity against multiple H. pylori strains, including 26695, B128, and 251 [1]. This validated coordination chemistry and antimicrobial activity profile supports procurement for medicinal chemistry programs targeting metallodrug development, particularly where ligand-dependent pharmacological outcomes must be empirically determined rather than assumed from structural analogs [1].

Reversed-Phase HPLC Method Development for Trace Metal Analysis

Analytical laboratories requiring separation and quantification of Al(III), Fe(III), Hf(IV), Nb(V), Sb(III), Zr(IV), or uranium(VI)-lanthanide mixtures in complex sample matrices can employ NMFHA as a validated chelating reagent for reversed-phase HPLC [1]. The HPLC-grade material (>99.0% purity) is specifically qualified for this application and is not interchangeable with alternative chelating agents such as DMAP, which exhibits a distinct and non-overlapping metal selectivity profile [1][2]. Method development protocols should procure the HPLC-specified grade to minimize baseline interference from impurities .

Hydroxamic Acid Scaffold Comparative Studies and SAR Investigations

For structure-activity relationship (SAR) investigations comparing furan-based hydroxamic acids against phenyl, salicyl, or benzoyl analogs, NMFHA provides a well-characterized reference scaffold. Its calculated LogP (-0.35), molecular weight (141.12 g/mol), and heteroaromatic oxygen functionality offer distinct physicochemical properties relative to N-hydroxy-N-methylbenzamide (phenyl analog, MW 151.16) and benzohydroxamic acid (H₂-BHA) [1][2]. Researchers conducting comparative antimicrobial, metal-chelation, or enzyme inhibition studies can utilize these documented physicochemical parameters to rationalize differential experimental outcomes and guide analog selection .

Synthetic Intermediate for Furan-Derived Hydroxamate Libraries

Organic synthesis laboratories can employ N-hydroxy-N-methylfuran-2-carboxamide as a building block for generating diverse hydroxamate-containing compound libraries. The compound is prepared via reaction of furan-2-carbonyl derivatives with N-methylhydroxylamine, with established synthetic methodology documented in peer-reviewed literature [1]. The 95% technical grade material is suitable for bulk synthetic transformations where subsequent purification steps are integrated into the workflow, offering a cost-effective procurement option for medicinal chemistry and chemical biology applications requiring milligram-to-gram scale quantities [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-hydroxy-N-methylfuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.